Diarsene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

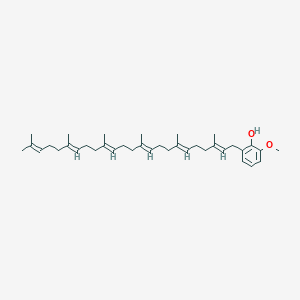

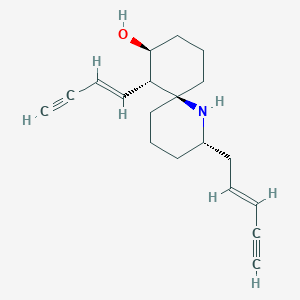

Diarsene is an arsenic hydride that consists of two arsenic atoms joined by a double bond with each carrying a single hydrogen. It is an arsenic hydride and a member of diarsenes.

Scientific Research Applications

Carbene-Stabilized Diarsene Oxidation

Carbene-stabilized diarsene undergoes oxidation reactions to form diarsene dications and diarsene radical cations. The oxidation with gallium chloride yields a dicationic diarsene complex, while oxidation with GaCl3 in a certain ratio produces a monocationic diarsenic radical complex. This represents the first structurally characterized arsenic radical in solid state, marking a significant milestone in the understanding of arsenic chemistry (Abraham et al., 2013).

Diarsene as a Ligand in Metal Complexes

Diarsene has been synthesized as a ligand in iron carbonyl complexes, revealing its potential in complex organometallic chemistry. This synthesis provides a pathway to explore the bonding characteristics and reactivity of diarsene in metal complexes, offering insights into its applications in organometallic synthesis and potential catalytic processes (Rund et al., 2019).

London Dispersion Interactions in Ga-Substituted Dipnictenes

The study of Ga-substituted diarsene contributes to the understanding of London dispersion interactions and their impact on the stability and electronic structures of organometallic compounds. These findings are pivotal in the field of organometallic chemistry, especially in designing and synthesizing compounds with tailored properties (Song et al., 2019).

Characterization of Diarsene Radical Anion

The isolation and characterization of the first diarsene radical anion open new avenues in the study of diarsenic compounds. This research provides valuable insights into the electronic and structural properties of diarsene, paving the way for potential applications in materials science and catalysis (Sieg et al., 2022).

properties

Product Name |

Diarsene |

|---|---|

Molecular Formula |

As2 |

Molecular Weight |

149.8432 g/mol |

IUPAC Name |

λ1-arsanylarsenic |

InChI |

InChI=1S/As2/c1-2 |

InChI Key |

FFCZHQLUEDCQKI-UHFFFAOYSA-N |

SMILES |

[As][As] |

Canonical SMILES |

[As][As] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

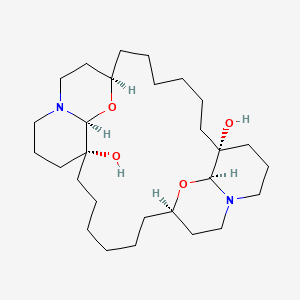

![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)

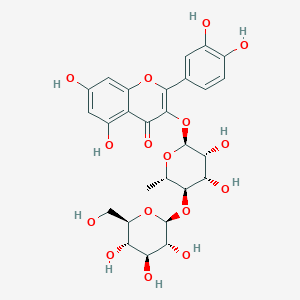

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)

![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)